6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyrimidine ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the reaction of a suitable precursor with ethylenediamine under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tetrahydropyrimidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-aminoethyl methacrylate hydrochloride: This compound has a similar aminoethyl group but differs in the presence of a methacrylate moiety.
N-(2-aminoethyl)maleimide hydrochloride: Similar in having an aminoethyl group, but with a maleimide ring structure.
Uniqueness
6-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
1896751-89-5 |
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Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
6-(2-aminoethyl)-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-2-1-4-3-5(10)9-6(11)8-4;/h3H,1-2,7H2,(H2,8,9,10,11);1H |
InChI Key |
NLCOUOYUZBWQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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